Methyl 4-[4-(aminomethyl)phenoxy]butanoate is a compound with significant potential in various scientific applications. Its molecular formula is , and it is often encountered in research contexts due to its biological activities. The compound features a phenoxy group linked to a butanoate moiety, which provides a structural basis for its reactivity and interaction with biological systems.
This compound can be synthesized through various methods, as detailed in the literature, and is available from chemical suppliers for research purposes. It has been studied for its potential applications in medicinal chemistry and other scientific fields.
Methyl 4-[4-(aminomethyl)phenoxy]butanoate can be classified as an ester due to the presence of the butanoate group, and it also contains an amine functional group due to the aminomethyl substituent on the phenoxy ring. This classification is crucial for understanding its reactivity and interactions.
The synthesis of methyl 4-[4-(aminomethyl)phenoxy]butanoate typically involves several key steps:
The synthesis process usually requires careful control of reaction conditions, including temperature and solvent choice, to optimize yields. Techniques such as column chromatography are employed for purification, ensuring that the final product meets purity standards (typically ≥95%) .
The molecular structure of methyl 4-[4-(aminomethyl)phenoxy]butanoate can be represented by the following structural formula:
COC(=O)CCCOC1=CC=C(C=C1)CN
These structural details indicate that the compound contains both aromatic and aliphatic components, which contribute to its chemical properties and reactivity.
Methyl 4-[4-(aminomethyl)phenoxy]butanoate may participate in several chemical reactions typical for esters and amines:
The reactivity of this compound is influenced by the presence of both electron-donating and electron-withdrawing groups in its structure, allowing it to engage in diverse chemical transformations depending on the reaction conditions employed.
The mechanism of action for methyl 4-[4-(aminomethyl)phenoxy]butanoate is primarily related to its biological activity as a potential therapeutic agent. The aminomethyl group may enhance interactions with biological targets such as enzymes or receptors.
Studies have indicated that compounds with similar structures exhibit significant biological activities, including anti-tumor effects. The specific mechanism may involve modulation of signaling pathways or interference with cellular processes .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to characterize this compound .
Methyl 4-[4-(aminomethyl)phenoxy]butanoate has potential applications in:
Research continues to explore its full range of applications, particularly in developing new therapeutic agents .
Phenoxy-alkyl derivatives represent a privileged scaffold in drug design due to their versatile pharmacological profiles and capacity for target engagement. These compounds feature an oxygen-linked aromatic system connected to alkyl chains, enabling unique interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic effects [9]. The terminal phenoxy group is embedded in numerous FDA-approved drugs across therapeutic categories, including antivirals (e.g., ledipasvir), neurological agents (e.g., nebicapone), and anticancer therapies (e.g., tamoxifen derivatives) [9]. This moiety’s adaptability permits strategic modifications to optimize pharmacokinetics, such as enhancing blood-brain barrier (BBB) penetration for CNS-targeted therapeutics or fine-tuning solubility for improved bioavailability [9]. Recent advances highlight its role in fragment-based drug design (FBDD), where phenoxy-alkyl fragments serve as cores for generating libraries targeting serotonin receptors, histamine H₃ receptors, and estrogen modulators . The scaffold’s synthetic tractability further supports rapid diversification, making it indispensable for addressing emerging therapeutic challenges like antimicrobial resistance and oncological target specificity [9].
Methyl 4-[4-(aminomethyl)phenoxy]butanoate (CAS: 916199-35-4) exemplifies a strategically engineered phenoxy-alkyl derivative with dual functional domains. Its molecular structure comprises:
Property | Value/Descriptor | Source |
---|---|---|
CAS Registry | 916199-35-4 (hydrochloride) | [2] |
Molecular Formula | C₁₂H₁₇NO₃ (free base); C₁₂H₁₈ClNO₃ (HCl salt) | [2] [5] |
Molecular Weight | 223.27 g/mol (free base); 259.73 g/mol (HCl) | [2] [10] |
SMILES Notation | O=C(OC)CCCOC₁=CC=C(CN)C=C1.[H]Cl (HCl salt) | [2] |
Key Functional Groups | Phenoxy ether, ester, primary aminomethyl | [5] [9] |
This multifunctional architecture positions the compound as a critical intermediate in synthesizing biologically active molecules. The aminomethyl group allows covalent conjugation to carrier molecules in prodrug systems, while the ester group offers a site for enzymatic hydrolysis, enabling controlled drug release [9]. Recent applications include its use as a precursor for 5-HT₆ serotonin receptor ligands and anticancer scaffolds, underscoring its role in expanding medicinal chemistry space .
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7